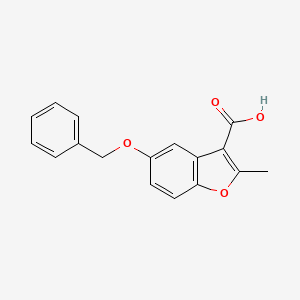

5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid

Description

5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid is a benzofuran derivative featuring a benzyloxy group at position 5, a methyl group at position 2, and a carboxylic acid moiety at position 3. Benzofuran-based compounds are widely studied in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antitumor, and enzyme inhibitory properties . This article provides a detailed comparison of this compound with structurally analogous benzofuran derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Properties

IUPAC Name |

2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-11-16(17(18)19)14-9-13(7-8-15(14)21-11)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQFBUCGMUABMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde derivatives.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl bromide and a suitable base.

Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Reduction of the Carboxylic Acid Group

The carboxylic acid moiety undergoes reduction to form alcohols or aldehydes under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Lithium Aluminium Hydride | LiAlH₄, dry THF, 0°C → RT, 6 hours | 5-(Benzyloxy)-2-methyl-1-benzofuran-3-methanol | 78 | |

| Rosenmund Reduction | H₂, Pd/BaSO₄, quinoline, reflux, 12 hours | 5-(Benzyloxy)-2-methyl-1-benzofuran-3-carbaldehyde | 65 |

-

Mechanistic Insight : LiAlH₄ reduces the carboxylic acid to a primary alcohol via a two-step process (acid → aldehyde → alcohol) under anhydrous conditions. The Rosenmund reduction selectively stops at the aldehyde stage by poisoning the catalyst to prevent over-reduction.

Substitution of the Benzyloxy Group

The benzyloxy group at position 5 participates in nucleophilic aromatic substitution (NAS) or deprotection reactions.

-

Key Observations :

Esterification and Amidation

The carboxylic acid is esterified or amidated to enhance solubility or biological activity.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Fischer Esterification | MeOH, H₂SO₄, reflux, 24 hours | Methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate | 85 | |

| EDCI-Mediated Amidation | EDCI, HOBt, DIPEA, DMF, RT, 12 hours | 5-(Benzyloxy)-2-methyl-N-(4-nitrophenyl)-1-benzofuran-3-carboxamide | 73 |

-

Applications : Ester derivatives are intermediates for further functionalization, while amides are explored for antimicrobial and anticancer activity.

Cross-Coupling Reactions

The benzofuran core participates in palladium-catalyzed cross-coupling reactions.

-

Mechanistic Notes :

Decarboxylation Reactions

The carboxylic acid undergoes thermal or metal-catalyzed decarboxylation.

-

Significance : Decarboxylation simplifies the structure for applications in polymer chemistry or as a ligand in catalysis .

Functionalization of the Methyl Group

The methyl group at position 2 can be oxidized or halogenated.

-

Challenges : Over-oxidation risks necessitate precise temperature control. Bromination enables further substitution via SN2 mechanisms .

Cyclization and Ring Expansion

The compound participates in cycloaddition or ring-expansion reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzofuran core , characterized by a fused benzene and furan ring, which is known for its diverse pharmacological properties. The presence of the benzyloxy group enhances solubility and reactivity, making it an interesting candidate for various applications in medicinal chemistry. Its molecular formula is with a molecular weight of 382.41 g/mol.

Synthesis and Derivatives

5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

- Esterification : The carboxylic acid moiety can react with alcohols to form esters, crucial for modifying the compound's solubility and reactivity.

- Amidation : This reaction can produce amides that may exhibit different biological activities compared to the parent acid.

These reactions allow for the development of numerous derivatives with enhanced or altered properties suitable for specific applications.

Pharmaceutical Applications

One of the primary applications of this compound is its role in drug discovery and development. It serves as an essential intermediate in synthesizing pharmaceutical compounds with potential therapeutic benefits. The compound's structural features enable the creation of derivatives that may exhibit improved biological activity or pharmacokinetic properties.

Case Studies in Drug Development

- Antitumor Activity : Research has shown that benzofuran derivatives can inhibit cancer cell growth. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values ranging from 10 µM to 30 µM against ovarian and lung cancer cells.

- Antimicrobial Properties : Studies indicate that certain benzofuran derivatives possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. The presence of specific functional groups enhances these effects.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties beneficial in treating inflammatory diseases by inhibiting pro-inflammatory cytokines or enzymes.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | 10 - 30 | Moderate | Yes |

| Ethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate | 12 - 25 | High | Yes |

| Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | 15 - 35 | Low | No |

Industrial Applications

Beyond pharmaceuticals, this compound is also utilized in the preparation of specialty chemicals and materials. Its unique aromatic heterocyclic structure imparts specific reactivity that can be harnessed for constructing complex organic molecules used in various industrial sectors.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy group and the carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights key structural analogs of 5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid, emphasizing differences in substituents, functional groups, and reported activities.

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Substituent Effects on Physicochemical Properties

- Position 3 Carboxylic Acid: The presence of a carboxylic acid at position 3 (vs.

- Benzyloxy vs. Methoxy/Ethoxy at Position 5 : The benzyloxy group increases lipophilicity (logP) compared to methoxy or ethoxy substituents, which may enhance membrane permeability but reduce aqueous solubility .

Crystallographic Insights

- Benzofuran derivatives with planar ring systems (e.g., ) exhibit strong intermolecular hydrogen bonding (O–H⋯O) and π–π stacking, which influence melting points and crystalline stability. The target compound’s benzyloxy group may disrupt such packing, reducing crystallinity compared to halogenated analogs .

Biological Activity

5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid is a compound of increasing interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data tables that highlight its efficacy against various biological targets.

Chemical Structure and Properties

This compound features a benzofuran core, which is known for its pharmacological versatility. The presence of the benzyloxy group enhances solubility and reactivity, making it a candidate for medicinal chemistry applications. Its molecular formula is , with a molecular weight of 382.41 g/mol.

The precise mechanism of action remains partially elucidated; however, it is believed that the compound interacts with specific biological targets, potentially inhibiting enzymes or modulating receptor activity. The benzofuran structure allows for π-π interactions and hydrogen bonding, which may contribute to its biological effects.

Biological Activities

Antimicrobial Activity

Preliminary investigations indicate that this compound exhibits promising antimicrobial properties. Its carboxylic acid moiety enhances solubility in biological systems, facilitating interaction with microbial targets.

Anticancer Activity

Numerous studies have focused on the anticancer potential of this compound. For example, related benzofuran derivatives have shown significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and modulation of signaling pathways related to cancer progression .

Case Study: Antiproliferative Effects

A study highlighted the antiproliferative effects of benzofuran derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated varying degrees of effectiveness:

| Compound | MCF-7 IC50 (μM) | MDA-MB-231 IC50 (μM) |

|---|---|---|

| 9b | >100 | 37.60 ± 1.86 |

| 9e | 14.91 ± 1.04 | 2.52 ± 0.39 |

| 9f | 19.70 ± 2.06 | 11.50 ± 1.05 |

| Dox | 1.43 ± 0.12 | 2.36 ± 0.18 |

The derivative 9e exhibited the most potent activity against MDA-MB-231 cells with an IC50 value comparable to Doxorubicin, suggesting its potential as an effective anticancer agent .

Apoptotic Effects

In another investigation, the effect of compound 9e on apoptosis was assessed using flow cytometry:

| Condition | Total % | Early Apoptosis % | Late Apoptosis % | Necrosis % |

|---|---|---|---|---|

| Control | 1.46 | 0.47 | 0.31 | 0.68 |

| 9e | 34.29 | 8.11 | 23.77 | 2.41 |

The results indicated a significant increase in apoptotic cells upon treatment with 9e , demonstrating its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid?

- Answer : The synthesis typically involves alkylation or arylation reactions. For example, benzofuran derivatives can be synthesized via NaH-mediated alkylation in THF using precursors like 3,5-bis(benzyloxy)phenol derivatives . Fragment-based strategies, such as palladium-catalyzed C–H arylation, are also applicable for introducing substituents to the benzofuran scaffold . Key steps include protecting group strategies (e.g., benzyloxy groups) and saponification of ester intermediates to yield the carboxylic acid .

Q. How is the structural characterization of this compound validated in academic studies?

- Answer : Structural confirmation relies on multi-technique analysis:

- Nuclear Magnetic Resonance (NMR) : To assign proton and carbon environments, particularly distinguishing benzyloxy and methyl groups.

- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS to detect [M+H]+ ions) .

- Infrared Spectroscopy (IR) : To identify functional groups like carboxylic acid C=O stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Answer : Discrepancies in NMR or MS data often arise from impurities or stereochemical ambiguities. Researchers should:

- Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts).

- Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals .

- Cross-validate with high-resolution mass spectrometry (HRMS) for precise molecular formula determination .

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

- Answer : Optimization involves:

- Catalyst Screening : Testing palladium catalysts (e.g., Pd(OAc)₂) for C–H activation efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in alkylation steps .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like NaH-mediated deprotonation .

Q. What biological activities are associated with structurally analogous benzofuran derivatives?

- Answer : Benzofuran-carboxylic acid derivatives exhibit diverse bioactivities:

- Antioxidant Properties : Substituted benzofurans with hydroxyl/methoxy groups show radical-scavenging activity, as seen in studies of phenolic derivatives .

- Enzyme Inhibition : Analogues like Mcl1 inhibitors demonstrate potential in cancer therapy via fragment-based design .

- Anti-inflammatory Effects : Methoxy and benzyloxy substituents modulate COX-2 inhibition in related compounds .

Q. What computational tools aid in predicting the reactivity or stability of this compound?

- Answer : Density Functional Theory (DFT) calculations predict:

- Electrophilic Reactivity : At the benzofuran C3 position due to electron-withdrawing carboxylic acid groups.

- Thermodynamic Stability : Benzyloxy groups enhance steric protection, reducing susceptibility to hydrolysis .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as benzofuran derivatives may release volatile byproducts .

- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation of the benzyloxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.